Distrontium diphosphate

Description

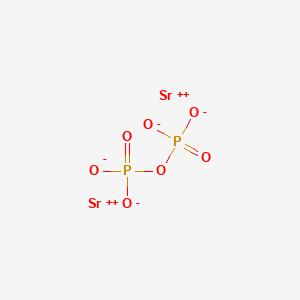

Structure

2D Structure

Propriétés

IUPAC Name |

distrontium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.2Sr/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBPWOLFJRLKE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2Sr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889622 | |

| Record name | Diphosphoric acid, strontium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13812-81-2, 19262-95-4 | |

| Record name | Diphosphoric acid, strontium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, strontium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, strontium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, strontium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Distrontium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparation Techniques for Distrontium Diphosphate

Solid-State Reaction Approaches

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures. This category includes conventional high-temperature methods, combustion synthesis, and slow vaporization techniques, which are primarily used for growing single crystals.

Conventional High-Temperature Solid-State Reaction Methods

The traditional high-temperature solid-state reaction is a widely employed and straightforward method for preparing polycrystalline powders of distrontium diphosphate (B83284). This technique involves the intimate mixing of stoichiometric amounts of solid precursors, followed by repeated grinding and firing at high temperatures to ensure a complete reaction and the formation of a homogeneous product phase.

The synthesis typically utilizes strontium-containing compounds, such as strontium carbonate (SrCO₃) or strontium nitrate (B79036) (Sr(NO₃)₂), and a phosphate (B84403) source like diammonium hydrogen phosphate ((NH₄)₂HPO₄). The precursors are thoroughly mixed in a mortar to achieve a homogeneous powder. The mixture is then subjected to a calcination process at high temperatures, often in the range of 1000°C to 1300°C, for several hours. researchgate.net Intermediate grinding steps are crucial to break up agglomerates and expose fresh surfaces for reaction, promoting the formation of a single-phase product. For instance, a common procedure involves firing the precursor mixture at 1200°C for 3 hours to successfully synthesize Eu³⁺-doped Sr₂P₂O₇ phosphors.

Table 1: Typical Parameters for Conventional Solid-State Synthesis of Sr₂P₂O₇

| Parameter | Description |

|---|---|

| Strontium Precursor | Strontium Carbonate (SrCO₃), Strontium Nitrate (Sr(NO₃)₂) |

| Phosphorus Precursor | Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) |

| Stoichiometry | Molar ratio of Sr:P maintained at 1:1 |

| Mixing Method | Agate mortar and pestle grinding |

| Firing Temperature | 1000°C - 1300°C |

| Dwell Time | 2 - 6 hours |

| Atmosphere | Air or a reducing atmosphere (e.g., N₂ + H₂) for doped phosphors |

Combustion Synthesis Techniques

Combustion synthesis is a time and energy-efficient method that utilizes a self-sustaining, exothermic reaction between an oxidizer (typically metal nitrates) and an organic fuel, such as urea (B33335) (CO(NH₂)₂), glycine, or citric acid. researchgate.netijrbat.in This rapid process generates high temperatures, facilitating the formation of the desired crystalline phase in a very short time.

In a typical solution combustion synthesis, stoichiometric amounts of metal nitrates (e.g., strontium nitrate) and the fuel are dissolved in a minimum amount of deionized water to form a homogeneous precursor solution. This solution is then heated in a furnace preheated to a high temperature (e.g., 500°C - 600°C). The solution initially dehydrates, forming a viscous gel, which then ignites and undergoes a smoldering combustion reaction. The large volume of gases evolved during combustion helps in dissipating heat and results in a voluminous, foamy, and often nanocrystalline powder. This method has been successfully used to prepare K₂SrP₂O₇:Eu³⁺ phosphors. ijrbat.in The properties of the final product can be tuned by adjusting the fuel-to-oxidant ratio.

Table 2: General Parameters for Combustion Synthesis of Diphosphates

| Parameter | Description |

|---|---|

| Oxidizer | Strontium Nitrate (Sr(NO₃)₂) |

| Fuel | Urea (CO(NH₂)₂), Glycine, Citric Acid |

| Solvent | Deionized Water |

| Ignition Temperature | Typically 500°C - 600°C |

| Reaction Time | A few minutes |

| Product Characteristics | Voluminous, foamy, often nanocrystalline powders |

Slow Vaporization Synthesis

The slow vaporization or flux method is a prominent technique for the growth of high-quality single crystals of materials that have high melting points or decompose before melting. frontiersin.org In this method, the constituent raw materials of distrontium diphosphate are dissolved in a suitable molten salt, known as a flux, at a high temperature. The flux acts as a solvent, lowering the crystallization temperature of the desired compound.

Commonly used fluxes for the growth of oxide crystals include alkali metal halides like strontium chloride (SrCl₂). researchgate.netrsc.orgarxiv.org The process involves mixing the precursors of Sr₂P₂O₇ with the flux material in a crucible (often platinum) and heating the mixture to a temperature where all components dissolve to form a homogeneous solution. Subsequently, the solution is slowly cooled over an extended period. As the temperature decreases, the solubility of the this compound in the flux reduces, leading to supersaturation and subsequent nucleation and growth of single crystals. The growth process can be influenced by factors such as the cooling rate, temperature gradient, and the ratio of solute to flux. After the growth process, the solidified flux is typically dissolved in a suitable solvent to isolate the grown crystals.

Table 3: Procedural Steps for Slow Vaporization (Flux) Synthesis

| Step | Description |

|---|---|

| 1. Precursor & Flux Mixing | Stoichiometric precursors for Sr₂P₂O₇ are mixed with a flux material (e.g., SrCl₂) in a crucible. |

| 2. Heating & Soaking | The mixture is heated to a temperature above the liquidus point to ensure complete dissolution (e.g., 1100°C - 1250°C). |

| 3. Slow Cooling | The furnace is cooled at a controlled, slow rate (e.g., 1-5°C/hour) to the solidification point of the flux. |

| 4. Crystal Separation | The crucible is removed from the furnace, and the crystals are separated from the residual flux, often by dissolving the flux in a suitable solvent. |

Solution-Based Synthesis Routes

Solution-based methods offer excellent control over particle size, morphology, and homogeneity at relatively lower temperatures compared to solid-state reactions. These routes involve the precipitation of the desired compound from a solution containing the constituent ions.

Co-precipitation Methods

Co-precipitation is a versatile and widely used wet-chemical technique for synthesizing fine and homogeneous powders. This method involves the simultaneous precipitation of strontium and phosphate ions from a precursor solution upon the addition of a precipitating agent or a change in the solution's pH.

In a typical procedure, aqueous solutions of a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂), and a phosphate source, like diammonium hydrogen phosphate ((NH₄)₂HPO₄), are mixed together. lew.ro The pH of the solution is carefully controlled, often adjusted to a basic or neutral range by the addition of a base like ammonia (B1221849) (NH₄OH), to induce the precipitation of a strontium phosphate precursor. oaji.netorientjchem.org The resulting precipitate is then filtered, washed to remove any unreacted ions, and dried. A subsequent calcination step at elevated temperatures (e.g., 800°C - 1000°C) is generally required to convert the precursor into the crystalline this compound phase. The morphology and particle size of the final product can be influenced by parameters such as precursor concentration, reaction temperature, pH, and the rate of addition of reagents.

Table 4: Key Parameters in the Co-precipitation Synthesis of Sr₂P₂O₇

| Parameter | Description |

|---|---|

| Strontium Source | Aqueous solution of Strontium Nitrate (Sr(NO₃)₂) or Strontium Chloride (SrCl₂) |

| Phosphorus Source | Aqueous solution of Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) |

| pH Control | Addition of Ammonia (NH₄OH) to maintain a specific pH range (e.g., 9-11) |

| Reaction Temperature | Typically at room temperature or slightly elevated temperatures |

| Post-treatment | The precipitate is filtered, washed, dried, and then calcined at 800°C - 1000°C |

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal syntheses are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures and pressures above ambient conditions. These reactions are carried out in a sealed vessel, commonly known as an autoclave. These techniques are particularly effective for synthesizing well-crystallized materials with controlled morphologies, such as nanorods, nanowires, and hierarchical structures.

For the synthesis of this compound, a mixture containing strontium and phosphate precursors is placed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature, typically in the range of 120°C to 240°C, and maintained for a certain period, which can range from a few hours to several days. iaea.org The elevated temperature and pressure facilitate the dissolution of the precursors and the subsequent crystallization of the product. The properties of the final material, including its phase and morphology, are highly dependent on the reaction parameters such as the type of solvent, temperature, pressure, reaction time, and the pH of the precursor solution. This method has been successfully employed to prepare rod-like Sr₂₋ₓDyₓCeO₄ nano-phosphors, indicating its applicability for related strontium-based compounds. iaea.org

Table 5: Typical Conditions for Hydrothermal/Solvothermal Synthesis

| Parameter | Description |

|---|---|

| Reaction Vessel | Teflon-lined stainless-steel autoclave |

| Precursors | Soluble strontium and phosphate salts |

| Solvent | Water (hydrothermal) or organic solvents (solvothermal) |

| Temperature | 120°C - 240°C |

| Pressure | Autogenous (generated by the vapor pressure of the solvent at the reaction temperature) |

| Reaction Time | 6 - 48 hours |

| Product Morphology | Can be controlled to form specific nanostructures (e.g., nanorods, nanowires) |

Mechanochemical Synthesis for this compound and Related Compounds

Mechanochemical synthesis provides a versatile and environmentally conscious alternative to traditional solid-state reaction methods, which often rely on high temperatures and long reaction times. This technique utilizes mechanical energy, typically through milling or grinding, to induce chemical reactions and structural transformations in solid-state precursors.

Principles of Mechanochemical Activation in Phosphate Systems

Mechanochemical activation in phosphate systems is rooted in the direct conversion of mechanical energy into chemical reactivity. The process is driven by the intense energy transfer that occurs during the high-energy milling of precursor powders. Several key principles govern this activation:

Defect Generation and Amorphization: The repeated collisions, friction, and shear forces generated in a high-energy ball mill introduce a high density of structural defects, such as dislocations and vacancies, into the crystalline lattice of the reactants. nih.govnih.gov This process disrupts long-range atomic order, leading to a decrease in crystallinity and, in some cases, complete amorphization of the material. nih.gov

Increased Surface Area and Reactivity: The intense grinding action significantly reduces the particle size of the precursors, leading to a substantial increase in the specific surface area. nih.gov This creates more contact points between reactant particles, accelerating diffusion and reaction rates at the interfaces.

Formation of Activated States: The mechanical energy can break chemical bonds and create highly reactive, non-equilibrium states in the materials. This lowers the activation energy barrier for the chemical reaction, allowing the synthesis to proceed at or near room temperature. In phosphate systems, this can lead to transformations such as the ring-opening of cyclophosphates or phase changes in apatite structures. nih.govjst.go.jp

For instance, the mechanochemical treatment of natural phosphorite has been shown to increase the solubility of phosphorus. This is attributed to the structural defects and phase transformations that occur during milling, where carbonate and hydroxyl groups can be incorporated into the apatite structure. nih.govnih.gov Similarly, studies on strontium-substituted apatites and calcium phosphates demonstrate that mechanochemical methods can effectively produce phase-pure, nanostructured powders by milling precursor compounds like dicalcium phosphate dihydrate, calcium hydroxide, and strontium hydroxide. uts.edu.auuts.edu.au

Advanced Mechanochemical Approaches for Material Preparation

Modern mechanochemistry has evolved beyond simple grinding, incorporating advanced techniques and equipment to achieve precise control over the synthesis process. These approaches offer efficient, scalable, and sustainable routes for producing a wide range of materials, including complex phosphates.

High-Energy Ball Milling: Planetary and shaker mills are commonly used to provide the necessary energy for mechanochemical synthesis. jst.go.jpmdpi.com These mills can achieve high rotational speeds and impact energies, facilitating rapid reactions. For example, strontium-substituted β-tricalcium phosphate powders have been successfully synthesized using mechanochemical activation, demonstrating the method's applicability to strontium-containing phosphate systems. mdpi.com

Solvent-Free and Low-Solvent Conditions: A significant advantage of mechanochemistry is its ability to be performed without solvents or with only minimal amounts of liquid (liquid-assisted grinding). This reduces chemical waste and simplifies product purification, aligning with the principles of green chemistry. nih.govmdpi.commdpi.com

Combined Energy Sources: Emerging techniques combine mechanical milling with other energy sources, such as temperature (thermo-mechanochemistry), light (photo-mechanochemistry), or sound (sono-mechanochemistry), to access unique reaction pathways and products not achievable by milling alone. nih.gov

These advanced approaches enable the synthesis of materials that are often inaccessible through conventional methods. The solvent-free nature of mechanochemical synthesis is particularly advantageous for producing highly pure, homogeneous, and often nanocrystalline powders of compounds like this compound and its doped variants, starting from simple precursors such as strontium oxide (SrO) or strontium carbonate (SrCO3) and a suitable phosphorus source like diammonium hydrogen phosphate ((NH4)2HPO4).

Single Crystal Growth Techniques for this compound

The production of large, high-quality single crystals is essential for the fundamental characterization of a material's intrinsic physical properties, as it eliminates the influence of grain boundaries found in polycrystalline samples. Several techniques are suitable for growing single crystals of oxide and phosphate compounds, including this compound.

Flux Growth Methods

The flux growth method is a solution-based technique where a "flux" acts as a high-temperature solvent to dissolve the constituent components of the desired crystal. frontiersin.org Crystallization occurs as the solution is slowly cooled, creating a supersaturated state that initiates nucleation and growth. youtube.com

This method is particularly useful for materials that:

Melt incongruently (decompose before melting).

Have very high melting points.

Undergo phase transitions at temperatures below their melting point.

For oxide and phosphate systems, a variety of inorganic salts and oxides can serve as effective fluxes, such as alkali metal halides (e.g., KCl), borates (e.g., B2O3), or oxides (e.g., PbO, Bi2O3). rsc.org The choice of flux is critical and is based on factors like its melting point, its ability to dissolve the reactants without forming stable compounds with them, and its low volatility at the growth temperature. nih.gov After the growth process, the solidified flux can be removed mechanically or by dissolving it in a suitable solvent that does not affect the grown crystals. youtube.com While specific flux recipes for this compound are not widely documented, the general applicability of this method to complex oxides and phosphates makes it a strong candidate for producing Sr2P2O7 single crystals. frontiersin.orgrsc.org

| Parameter | Description |

|---|---|

| Principle | Dissolution of reactants in a molten salt (flux) followed by slow cooling to induce crystallization. |

| Advantages | Enables growth below the melting point; suitable for incongruently melting materials; yields high-quality, low-strain crystals. |

| Disadvantages | Potential for flux incorporation into the crystal lattice; relatively slow growth rates. |

| Typical Fluxes | Alkali halides, borates, lead oxide, bismuth oxide. |

Bridgman and Czochralski Techniques

The Bridgman and Czochralski techniques are two prominent melt-growth methods used to produce large single crystals of materials that melt congruently.

The Bridgman technique (also known as the Bridgman-Stockbarger method) involves the directional solidification of a molten material within a crucible. alineason.comwikipedia.org The crucible, containing the polycrystalline charge, is slowly passed through a precise temperature gradient. Solidification begins at the cooler end, often initiated by a seed crystal, and the solid-liquid interface gradually moves through the entire melt, resulting in a single crystal ingot. mdpi.com This method is advantageous for its operational simplicity and for growing crystals of materials with volatile components, as the melt is contained in a sealed crucible. cas.cn

The Czochralski method involves pulling a single crystal from a crucible of molten material. The process starts by dipping a seed crystal into the melt and then slowly withdrawing it under controlled rotation. alineason.com As the seed is pulled upwards, the melt solidifies at the interface, forming a continuous single crystal with the same orientation as the seed. This technique allows for high growth rates and produces large, high-purity crystals, making it a cornerstone of the semiconductor industry. mdpi.com While it is a powerful technique, it requires materials that melt congruently and have relatively low vapor pressure.

| Technique | Principle | Key Advantages |

|---|---|---|

| Bridgman | Directional solidification of a melt within a crucible by moving it through a temperature gradient. alineason.comwikipedia.org | Simple setup; suitable for volatile materials; can produce shaped crystals. cas.cn |

| Czochralski | Pulling a seed crystal from a melt while rotating, causing solidification at the liquid-solid interface. alineason.com | High growth rate; produces large, high-purity, and uniform crystals. mdpi.com |

Optical Floating-Zone Method

The optical floating-zone (OFZ) method is a sophisticated crucible-free technique for growing high-purity single crystals, especially for oxides and other refractory materials. mdpi.com In this method, high-power halogen lamps or lasers are focused by mirrors to create a narrow molten zone in a vertically positioned polycrystalline feed rod. mpg.demdpi.com

Chemical Vapor Transport Synthesis

Chemical Vapor Transport (CVT) is a significant technique for the synthesis and crystal growth of a variety of inorganic compounds, including complex oxides and phosphates. semanticscholar.orgmpg.de While specific documented instances of the synthesis of this compound (Sr₂P₂O₇) via CVT are not prevalent in existing literature, the principles of the method suggest its potential applicability. This technique is particularly advantageous for growing high-quality single crystals and for crystallizing materials at temperatures below their melting points. mpg.deiastate.edu

The fundamental principle of CVT involves the reaction of a solid material with a gaseous transport agent to form volatile chemical species. ucdavis.edumpg.de These gaseous products then move along a temperature gradient within a sealed reaction chamber, typically a quartz ampoule. mdpi.com At a different temperature zone, the reverse reaction occurs, leading to the deposition of the solid material in a crystalline form and the release of the transport agent, which can then cycle back to the source material. ucdavis.edu

For the synthesis of this compound, a hypothetical CVT process would involve placing polycrystalline Sr₂P₂O₇ powder (the source) at one end of a sealed ampoule with a suitable transport agent. The ampoule would then be placed in a two-zone tube furnace to establish a precise temperature gradient.

The general reaction can be represented as:

Sr₂P₂O₇(s) + nA(g) ⇌ Sr₂P₂O₇·nA(g)

where A is the transport agent. The direction of transport, whether from the hot zone to the cold zone or vice versa, depends on the thermodynamics of the reaction (i.e., whether it is exothermic or endothermic). mpg.de For many inorganic compounds, halogens and their compounds, such as chlorine, iodine, or hydrogen chloride, are effective transport agents. semanticscholar.orgiastate.edu The choice of the transport agent is critical and depends on its ability to reversibly react with the source material to form volatile species at the source temperature. mdpi.com

The quality, size, and morphology of the resulting crystals are influenced by several experimental parameters. mpg.de These include the nature and concentration of the transport agent, the temperatures of the source and deposition zones (T₁ and T₂), the temperature gradient (ΔT), the pressure within the ampoule, and the duration of the experiment. mdpi.com Optimizing these parameters is crucial for successful crystal growth. mpg.de

While detailed experimental data for the CVT of this compound is not available, a hypothetical set of parameters can be proposed based on general knowledge of CVT for complex oxides.

Hypothetical CVT Parameters for this compound

| Parameter | Value/Range | Purpose/Effect |

| Source Material | Polycrystalline Sr₂P₂O₇ Powder | The starting material to be transported and crystallized. |

| Transport Agent | Chlorine (Cl₂) or Iodine (I₂) | Reacts with the source to form volatile strontium- and phosphorus-containing species. |

| Source Temperature (T₁) | 900 - 1100 °C | Temperature at which the source material reacts with the transport agent. |

| Deposition Temperature (T₂) | 800 - 1000 °C | Temperature at which the volatile species decompose to form crystals. |

| Temperature Gradient (ΔT) | 50 - 100 °C | The driving force for the transport of gaseous species from the source to the deposition zone. |

| Ampoule Pressure | 0.1 - 1 atm | Influences the mean free path of the gaseous molecules and the rate of transport. |

| Duration | 100 - 200 hours | Allows sufficient time for crystal growth to occur. |

This table illustrates the typical parameters that would need to be controlled in a CVT experiment for the synthesis of this compound crystals. The precise conditions would require empirical determination through systematic experimental investigation. The success of the CVT method for this specific compound would depend on identifying a transport agent that can effectively volatilize the strontium pyrophosphate without causing its decomposition. semanticscholar.org

Crystallographic and Structural Elucidation of Distrontium Diphosphate Phases

Polymorphism and Phase Transitions in Sr₂P₂O₇

Distrontium diphosphate (B83284) is a polymorphic compound, meaning it can exist in more than one crystal structure. The primary phases of interest are the low-temperature beta (β) phase and the high-temperature alpha (α) phase. semanticscholar.org The transition between these phases is a key area of study, revealing fundamental aspects of its solid-state chemistry and physics.

The high-temperature α-phase of Sr₂P₂O₇ has been extensively characterized using X-ray diffraction (XRD) techniques.

Structural analyses confirm that the α-phase of distrontium diphosphate crystallizes in the orthorhombic system. semanticscholar.orgsphinxsai.commaterialsproject.org Different studies have reported the space group for this phase, with the most common assignments being Pnma and Pnam. semanticscholar.orgsphinxsai.commaterialsproject.org These space groups are standard settings for the same crystallographic group (No. 62). The analysis of XRD patterns reveals a pure single α-phase in samples prepared at high temperatures. sphinxsai.com

The unit cell parameters for α-Sr₂P₂O₇ have been determined through the refinement of powder X-ray diffraction data. Although the exact values vary slightly between different studies due to experimental conditions and refinement methods, they consistently describe an orthorhombic unit cell. The lattice constants from several research findings are detailed below.

| Lattice Constant a (Å) | Lattice Constant b (Å) | Lattice Constant c (Å) | Space Group | Source |

|---|---|---|---|---|

| 8.869 | 13.093 | 5.408 | Pnam | sphinxsai.com |

| 8.9461 | 5.4147 | 13.2122 | Pnma | semanticscholar.org |

| 5.40 | 8.92 | 13.18 | Pnma | materialsproject.org |

| 13.11 | 5.40 | 8.91 | Not Specified | openmopac.net |

Note: The variation in lattice constants and the interchange of a, b, and c axes are common in orthorhombic systems and depend on the selected crystallographic orientation.

The low-temperature polymorph, the β-phase of this compound, is known to possess a tetragonal crystal structure. semanticscholar.org This phase is stable at and below room temperature, transitioning to the α-phase upon heating.

The relationship between the two main polymorphs is temperature-dependent. The β-phase is the stable form at low temperatures, while the α-phase is the high-temperature modification. semanticscholar.org The transformation from the tetragonal β-phase to the orthorhombic α-phase occurs as the temperature is increased.

Alpha (α) Phase Structural Analysis

Advanced Diffraction-Based Structural Refinement

The determination and refinement of the crystal structures of this compound phases rely heavily on powder X-ray diffraction (XRD) data. semanticscholar.org Structural refinement is a process where an approximate structural model is adjusted to achieve the best possible fit with the experimental diffraction data.

The Rietveld refinement method is a powerful technique widely used for this purpose. ecanews.orgmetu.edu.tr This method involves a least-squares refinement of a calculated diffraction pattern against the measured data, allowing for the precise determination of structural parameters. These parameters include lattice constants, atomic positions, and site occupancy factors. Through such advanced refinement techniques, researchers can accurately identify crystalline phases, refine their crystal structures, and determine microstructural properties like crystallite size and strain. ecanews.org The application of these methods has been crucial in distinguishing the polymorphic forms of Sr₂P₂O₇ and accurately defining their crystallographic details.

Powder X-ray Diffraction (XRD) Analysis

Powder X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound. The diffraction patterns obtained from XRD analysis serve as a fingerprint for the material's crystal structure. The standard diffraction pattern for orthorhombic α-Sr₂P₂O₇ is cataloged under JCPDS card No. 24-1011. researchgate.netresearchgate.net This reference pattern is crucial for phase identification and for assessing the purity of synthesized samples. yu.edu.jo

Studies have shown that α-Sr₂P₂O₇ crystallizes in the orthorhombic space group Pnma. materialsproject.orgiucr.org This has been confirmed through various independent studies, which have consistently matched experimentally obtained XRD patterns to this space group. researchgate.netoptica.org The low-temperature β-phase is reported to be tetragonal. iucr.org The transition between these phases and the precise conditions under which each is stable are important areas of study in the material science of this compound. XRD is not only used for phase identification but also to observe the effects of doping on the crystal structure, as the introduction of foreign ions can cause shifts in the diffraction peaks, indicating changes in the lattice parameters. researchgate.net

Rietveld Refinement for Precise Structural Parameter Determination

While powder XRD is excellent for phase identification, Rietveld refinement is a more advanced analytical method used to extract detailed structural parameters from powder diffraction data. wikipedia.org This technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. wikipedia.org Through this process, precise information about lattice parameters, atomic coordinates, and site occupancy factors can be determined.

For α-Sr₂P₂O₇, Rietveld refinement has been instrumental in confirming the centrosymmetric Pnma space group, superseding earlier determinations that suggested a non-centrosymmetric Pna2₁ space group. iucr.org This refinement has improved the precision of atomic coordinates and displacement parameters by an order of magnitude compared to earlier studies that relied on photographic film data. iucr.org The refinement of anisotropic displacement parameters for all atoms has been a significant step, revealing crucial details about the thermal motion and potential disorder within the crystal lattice. iucr.org

Table 1: Crystallographic Data for α-Sr₂P₂O₇

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.87 |

| b (Å) | 5.39 |

| c (Å) | 13.14 |

Note: Lattice parameters can vary slightly between different studies and with doping.

Local Structure and Coordination Environment

Strontium-Oxygen Coordination Polyhedra Analysis

In the α-Sr₂P₂O₇ structure, there are two crystallographically distinct strontium (Sr²⁺) sites. materialsproject.orgoptica.org Both of these sites are characterized by a nine-coordinate geometry, where each strontium ion is bonded to nine oxygen (O²⁻) atoms. materialsproject.org The Sr-O bond distances are not uniform, with a range of lengths indicating a distorted coordination environment. For one Sr²⁺ site, the bond distances range from approximately 2.39 to 2.85 Å, and for the second site, they range from 2.55 to 2.99 Å. materialsproject.org This asymmetry in the coordination polyhedra is a key feature of the crystal structure.

Phosphorus-Oxygen Tetrahedral Unit Analysis

The fundamental building block of the phosphate (B84403) component is the PO₄ tetrahedron. In this compound, two of these tetrahedra share a corner to form a diphosphate group (P₂O₇)⁴⁻. materialsproject.org Similar to the strontium sites, there are two inequivalent phosphorus (P⁵⁺) sites within the structure. materialsproject.org Each phosphorus atom is bonded to four oxygen atoms. The P-O bond distances within these tetrahedra vary, with lengths ranging from approximately 1.50 to 1.61 Å. materialsproject.org The bridging P-O bond, where the two tetrahedra connect, is typically longer than the terminal P-O bonds.

Influence of Dopants on Host Crystal Structure

The introduction of dopant ions into the this compound host lattice can significantly influence its crystal structure. The nature and extent of these changes depend on the size and charge of the dopant ion relative to the host cations (Sr²⁺).

When dopants are introduced, they typically substitute for the strontium ions. researchgate.net This substitution can lead to changes in the lattice parameters, which are observable as shifts in the XRD peak positions. For instance, doping with ions of a different radius will cause the unit cell to either expand or contract to accommodate the new ion. mdpi.com If there is a significant mismatch in size and charge, the dopant may induce local distortions in the surrounding coordination polyhedra.

In some cases, the introduction of dopants can lead to more substantial structural changes, such as phase transitions or the formation of secondary phases. The specific effects depend on the concentration of the dopant and the processing conditions. For example, studies on other phosphate systems have shown that doping can influence crystal morphology and even lead to the formation of different polymorphs. researchgate.net The ability to modify the crystal structure through doping is a key strategy for tuning the material's properties for specific applications, such as in phosphors for lighting and displays. acs.org

Spectroscopic Characterization and Electronic Structure Probing of Distrontium Diphosphate

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopic techniques are indispensable for analyzing the covalent bonds within the diphosphate (B83284) (or pyrophosphate, P₂O₇⁴⁻) group. The frequencies of molecular vibrations are sensitive to bond strength, bond angles, and local symmetry, providing a detailed fingerprint of the material's structure.

FTIR spectroscopy measures the absorption of infrared radiation by the material, exciting its vibrational modes. For α-Sr₂P₂O₇, the FTIR spectrum reveals characteristic bands associated with the various stretching and bending modes of the P₂O₇⁴⁻ anion. The diphosphate group consists of two corner-sharing PO₄ tetrahedra, leading to vibrations associated with the terminal PO₃ groups and the central P-O-P bridge.

The primary vibrational modes observed in the FTIR spectrum of α-Sr₂P₂O₇ include the asymmetric stretching of the P-O-P bridge (νas(P-O-P)), symmetric and asymmetric stretching of the terminal PO₃ groups (νs(PO₃) and νas(PO₃)), and various bending or deformation modes. A study of α-alkaline earth pyrophosphates identified and assigned several key infrared absorption bands for α-Sr₂P₂O₇. researchgate.net

FTIR Vibrational Modes for α-Distrontium Diphosphate

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1168 | νas(PO₃) |

| 1122 | νas(PO₃) |

| 1045 | νas(PO₃) |

| 950 | νas(P-O-P) |

| 920 | νas(P-O-P) |

| 590 | δ(PO₃) |

| 550 | δ(PO₃) |

| 510 | δ(PO₃) |

Data sourced from a vibrational spectra analysis of α-alkaline earth pyrophosphates. researchgate.net

These assignments provide direct evidence for the structure of the diphosphate anion within the crystal lattice, with the P-O-P bridge having a non-linear configuration. researchgate.net

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It provides information on vibrational modes that may be weak or forbidden in infrared absorption. For a material to be Raman active, a change in the polarizability of the molecule's electron cloud must occur during the vibration.

In the case of α-Sr₂P₂O₇, Raman spectroscopy is particularly insightful. Analysis of its crystal structure indicates that it possesses a centrosymmetric space group (a crystal structure with an inversion center). researchgate.net A key consequence of this symmetry is the "rule of mutual exclusion," which states that vibrational modes that are Raman active will be infrared inactive, and vice versa. The observed non-coincidence between the majority of bands in the FTIR and Raman spectra of α-Sr₂P₂O₇ strongly supports its centrosymmetric nature. researchgate.netyoutube.com

The most intense bands in the Raman spectrum are typically associated with symmetric stretching modes, which cause a significant change in polarizability. Key Raman bands for α-Sr₂P₂O₇ include the symmetric stretching of the P-O-P bridge (νs(P-O-P)) and the symmetric stretching of the terminal PO₃ groups (νs(PO₃)).

Raman Vibrational Modes for α-Distrontium Diphosphate

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1025 | νs(PO₃) |

| 740 | νs(P-O-P) |

| 410 | δ(PO₃) |

| 350 | δ(PO₃) |

Data sourced from a vibrational spectra analysis of α-alkaline earth pyrophosphates. researchgate.net

The combination of FTIR and Raman data provides a comprehensive picture of the vibrational dynamics and confirms important structural details of the distrontium diphosphate crystal.

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can probe the local geometric and electronic structure of a selected atomic species within a material. By tuning the X-ray energy to a core-level absorption edge of an element (e.g., the Strontium K-edge), one can obtain detailed information about its oxidation state, coordination number, and bonding environment. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region refers to the features at and just above the absorption edge. The precise energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the edge to higher energy. For this compound, analysis of the Sr K-edge XANES spectrum would confirm the +2 oxidation state of the strontium ions.

Furthermore, the shape of the XANES spectrum, including pre-edge features and the main absorption peak (white line), serves as a fingerprint for the local coordination geometry of the absorbing atom. The features in the Sr K-edge XANES spectrum are determined by the symmetry and geometry of the SrOₓ polyhedra, providing information on the local environment of the strontium atoms within the crystal lattice.

The EXAFS region consists of oscillations that appear well above the absorption edge (typically >50 eV). These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered by neighboring atoms. Analysis of the EXAFS signal provides quantitative information about the local atomic environment, including interatomic distances (bond lengths), coordination numbers, and the degree of local disorder (Debye-Waller factor). oaepublish.com

For this compound, EXAFS analysis at the Sr K-edge would yield precise Sr-O bond lengths and the coordination number of the first oxygen shell around the strontium atom. Similarly, analysis at the P K-edge can determine the P-O bond distances within the diphosphate anion. Studies on other phosphate (B84403) systems have used EXAFS to determine P-O bond distances with high accuracy, finding a typical length of approximately 1.53 Å. nih.gov This information is complementary to data from diffraction techniques, as EXAFS is sensitive to short-range order and can measure true bond distances in both crystalline and amorphous materials. oaepublish.com

Expected EXAFS-Derived Parameters for this compound

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Sr-O Bond Length | Average distance from a central Sr atom to its nearest O neighbors. | Provides precise interatomic distance for the SrOₓ polyhedron. |

| P-O Bond Length | Average distance from a central P atom to its nearest O neighbors. | Expected to be ~1.53 Å, consistent with other phosphate compounds. nih.gov |

| Coordination Number (N) | The number of nearest-neighbor atoms to the central atom. | Determines the number of oxygen atoms coordinating to Sr. |

XAS experiments, particularly for elements with higher energy absorption edges like strontium (Sr K-edge at ~16.1 keV), necessitate the use of synchrotron radiation sources. hpstar.ac.cn Synchrotron facilities produce X-ray beams with properties that are essential for high-quality XAS measurements.

The key advantages of using synchrotron radiation for these studies include:

High Brilliance and Flux: Synchrotron sources provide an X-ray flux that is many orders of magnitude higher than conventional X-ray tubes. This high flux is crucial for obtaining spectra with a good signal-to-noise ratio in a reasonable amount of time. nih.gov

Tunability: The energy of the X-rays can be continuously tuned over a wide range using a monochromator. This allows for the selection of the specific absorption edge of the element of interest (e.g., Sr, P), making the technique element-specific. hpstar.ac.cn

High Collimation: The X-ray beam is highly collimated, which is beneficial for experiments requiring high spatial or angular resolution.

These characteristics make synchrotron-based XAS a powerful and indispensable tool for the detailed characterization of the local atomic and electronic structure of materials like this compound. nih.govsesame.org.jo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic and electronic environments of specific nuclei within a material. In the context of this compound (Sr₂P₂O₇), ³¹P solid-state Magic Angle Spinning (MAS) NMR is particularly informative for characterizing the phosphate groups. The ³¹P nucleus possesses a nuclear spin (I = ½) and a high natural abundance, making it well-suited for NMR studies.

Solid-state ³¹P MAS NMR spectra provide detailed information about the local structure around the phosphorus atoms. The primary parameter obtained from an NMR spectrum is the chemical shift (δ), which is highly sensitive to the electronic environment of the nucleus. For pyrophosphates, the phosphorus atoms are in a Q¹ environment, meaning each PO₄ tetrahedron is linked to one other PO₄ tetrahedron through a bridging oxygen atom. This structural arrangement gives rise to a characteristic range of chemical shifts.

Furthermore, the presence of crystallographically inequivalent phosphorus sites within the unit cell of this compound would result in multiple distinct resonances in the ³¹P MAS NMR spectrum. The number of observed signals directly corresponds to the number of unique phosphorus environments in the crystal lattice.

In addition to the isotropic chemical shift, analysis of the spinning sidebands in a MAS NMR spectrum can provide information about the chemical shift anisotropy (CSA). The CSA reflects the three-dimensional electronic shielding around the nucleus and can offer insights into the symmetry of the local phosphorus environment. A more symmetrical environment, such as a perfect tetrahedron, would have a small CSA, while a distorted environment would lead to a larger CSA.

Interactive Data Table: Typical ³¹P NMR Chemical Shift Ranges for Phosphate Groups.

| Phosphate Species | Qn Classification | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Orthophosphate | Q⁰ | +10 to -10 |

| Pyrophosphate | Q¹ | -4 to -20 |

| Metaphosphate (chain) | Q² | -15 to -35 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While pure, stoichiometric this compound is a diamagnetic material and therefore EPR-silent, EPR spectroscopy becomes a valuable tool for studying paramagnetic centers that can be introduced into the Sr₂P₂O₇ lattice. These centers can be created through doping with paramagnetic ions or by irradiation, which can generate radical species.

Irradiation-Induced Radical Centers

Gamma irradiation of this compound can lead to the formation of various phosphate-based radical ions. Studies on analogous pyrophosphate systems have shown that species such as the phosphite (B83602) radical (PO₃²⁻), the phosphoryl radical (PO₂²⁻), and oxygen-related radicals (like O₂⁻) can be generated. These radicals possess unpaired electrons and can be detected and characterized by EPR spectroscopy.

The EPR spectrum of each radical is characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic structure of the radical, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (such as ³¹P). The analysis of these parameters allows for the identification of the specific radical species and provides details about its geometry and local environment within the crystal lattice. While specific EPR parameters for these radicals in Sr₂P₂O₇ are not extensively documented, data from other phosphate matrices provide representative values.

Doping with Paramagnetic Ions

This compound can be intentionally doped with paramagnetic transition metal or rare earth ions, which can substitute for Sr²⁺ ions in the crystal lattice. These dopant ions act as probes for the local structure and symmetry of the cation sites. Common dopants for EPR studies include ions like Mn²⁺ and Eu²⁺.

The EPR spectrum of a dopant ion is sensitive to the crystal field environment at the substitution site. The spectral parameters, including the g-factor and the zero-field splitting (ZFS) parameters (D and E), reflect the symmetry and strength of the local crystal field. For instance, the Mn²⁺ ion (with an electron spin S = 5/2) typically exhibits a characteristic six-line hyperfine pattern due to the interaction with its ⁵⁵Mn nucleus (I = 5/2). The analysis of the EPR spectrum of Mn²⁺ doped into Sr₂P₂O₇ can reveal information about the coordination number and the degree of distortion of the Sr²⁺ sites. Similarly, Eu²⁺ can be incorporated into the lattice, and its EPR signal can be used to probe the local environment.

Interactive Data Table: Representative EPR Parameters for Paramagnetic Centers in Phosphate Lattices.

| Paramagnetic Center | Host Material | g-factor (approximate) | Hyperfine Coupling (A) (approximate) |

|---|---|---|---|

| PO₃²⁻ | Phosphate Glasses | g ≈ 2.003 | A(³¹P) ≈ 60-100 mT |

| PO₂²⁻ | Phosphate Crystals | g ≈ 2.002 | A(³¹P) ≈ 4-8 mT |

| Eu²⁺ | Strontium Aluminate | g ≈ 1.99 - 2.00 | A(¹⁵¹Eu) ≈ 30-35 G |

Theoretical and Computational Investigations of Distrontium Diphosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the electronic and structural properties of distrontium diphosphate (B83284). These calculations are typically performed using software packages like the Vienna Ab initio Simulation Package (VASP), which utilizes methods such as the projector-augmented wave (PAW) to model the interactions between electrons and ion cores. acs.org The generalized gradient approximation (GGA), often with the Perdew−Burke−Ernzerhof (PBE) functional, is commonly employed to describe the exchange-correlation effects. rsc.orgacs.org

DFT calculations have been used to determine the electronic band structure of Sr₂P₂O₇. Studies have calculated the electronic band gap to be approximately 5.06 eV. tudelft.nlnih.gov The band structure indicates that α-Sr₂P₂O₇ has a direct band gap. nih.gov The nature of the band gap is a crucial parameter for understanding the optical properties of the material.

Analysis of the total and partial density of states (DOS and PDOS) provides insight into the atomic orbital contributions to the electronic bands. For distrontium diphosphate, calculations reveal that the valence bands are predominantly formed by the orbitals of oxygen atoms. tudelft.nlnih.gov The conduction bands, on the other hand, are a hybridization of orbitals from strontium, phosphorus, and oxygen atoms. tudelft.nlnih.gov The Fermi level is typically set to zero as a reference in these diagrams. researchgate.net

Computational methods are critical for understanding how doping with impurity ions alters the electronic structure of Sr₂P₂O₇. Using techniques like the screened hybrid density functional theory (HSE06), researchers have systematically investigated the energy level schemes of lanthanide (Ln)-doped Sr₂P₂O₇. researchgate.net These studies show that the introduction of both divalent (Ln²⁺) and trivalent (Ln³⁺) lanthanide ions creates additional 4f and 5d energy states within the band gap of the host material. researchgate.netresearchgate.net

For instance, in praseodymium-doped systems (Pr³⁺), impurity states are primarily contributed by the Pr (f) states, leading to a reduction of the band gap. rsc.org In chromium-doped Sr₂P₂O₇, constrained DFT (cDFT) combined with the ΔSCF method has been used to calculate the excited states of the Cr³⁺ dopant, which occupies the nine-coordinated Sr²⁺ sites. acs.orgacs.org These calculations help in understanding the local structure and crystal-field splitting of the dopant's d-orbitals. acs.org

Theoretical calculations are instrumental in characterizing the electronic transitions responsible for the luminescence properties of doped this compound. In systems doped with trivalent terbium (Tb³⁺), an excitation band centered at 232 nm is ascribed to the 4f⁸ → 4f⁷-5d¹ spin-allowed transition. journalijdr.com For europium (Eu³⁺) doped phosphors, computational insights help to understand the observed emissions corresponding to the ⁵D₀→⁷F₁ and ⁵D₀→⁷F₂ transitions. researchgate.netaip.org In the case of divalent europium (Eu²⁺), the observed broad blue emission is due to the 5d-4f transition. benthambooks.com Similarly, for bismuth-doped Sr₂P₂O₇ (Bi²⁺), the luminescence is attributed to transitions from the ²P₃/₂ state to the ²P₁/₂ ground state. optica.org

DFT calculations can accurately predict the structural parameters of this compound. The α-Sr₂P₂O₇ phase crystallizes in the orthorhombic Pnma space group. acs.orgtudelft.nl Theoretical calculations have yielded lattice parameters that are in close agreement with experimental data, typically with an error of less than 1%. acs.orgacs.org

| Lattice Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |

|---|---|---|---|

| a | 8.904 | 8.937 | acs.orgacs.org |

| b | 13.17 | 13.20 | acs.orgacs.org |

| c | 5.377 | 5.412 | acs.orgacs.org |

Furthermore, computational methods have been used to investigate the vibrational properties of the material. Ab-initio phonon calculations provide the phonon band structure and phonon density of states. nims.go.jp Specific vibrational modes, such as the symmetric stretching modes of PO₃ and P-O-P groups, have been identified through calculations and confirmed by Raman spectroscopy. tudelft.nl

Modeling of Dopant Incorporation and Site Preference

Theoretical and computational modeling plays a crucial role in understanding how dopants, particularly rare-earth ions, are incorporated into the this compound (Sr₂P₂O₇) lattice. These models provide insights into the preferred substitution sites and the mechanisms that govern the doping process, which is essential for designing materials with specific luminescent properties.

Research on europium-doped this compound suggests that Eu³⁺ ions preferentially substitute the Sr²⁺ sites within the host lattice. bohrium.comresearchgate.net This substitution is a key factor in the material's photoluminescent behavior. The process of Eu³⁺ replacing Sr²⁺ is considered a non-equivalent substitution, which can lead to the formation of electronegative defects that influence the material's properties. bohrium.com

While detailed computational studies specifically modeling dopant incorporation in Sr₂P₂O₇ are not extensively documented in the provided results, parallels can be drawn from methodologies applied to other phosphate-based host materials, such as fluorapatite (B74983) (FAP). In studies of rare-earth element (REE) doping in FAP, a combination of experimental synthesis and computational calculations using methods like the GGA+U (Generalized Gradient Approximation with Hubbard correction) is employed. icm.edu.pl This approach helps to elucidate the microscopic mechanisms of how REEs enter the crystal lattice. icm.edu.pl

Such computational models are used to calculate the substitution energy of various dopants at different cation sites. For instance, in FAP, the substitution energy for different rare-earth ions at the Ca²⁺ sites can be calculated to determine the most favorable substitutions. icm.edu.pl These calculations can also reveal the nature of the chemical bonds formed between the dopant ion and the surrounding oxygen or other anions, distinguishing between ionic and covalent characteristics. icm.edu.pl

The insights gained from these computational approaches are critical for predicting which dopants can be successfully incorporated into the this compound structure and which of the available strontium sites they are most likely to occupy. This predictive capability is invaluable for the rational design of novel phosphors with tailored optical characteristics.

Simulation of Electronic and Optical Phenomena in Phosphate (B84403) Host Lattices

The simulation of electronic and optical phenomena in phosphate host lattices like this compound is primarily conducted through first-principles calculations based on Density Functional Theory (DFT). mdpi.comosti.gov These computational methods allow for a detailed investigation of the electronic band structure, density of states (DOS), and various optical properties, providing a fundamental understanding of the material's behavior. mdpi.comosti.gov

The optical properties of these materials are simulated by calculating the complex dielectric function, from which other important parameters like the refractive index, energy loss function (ELF), and absorption coefficients can be derived. mdpi.comaps.org The ELF, for instance, describes the collective excitation of electrons at high frequencies. mdpi.com

In the specific case of europium-doped this compound, photoluminescence spectra show distinct emission peaks corresponding to the electronic transitions of the europium ions. The emission peak at approximately 415 nm is attributed to the 5d–4f transition of Eu²⁺, while peaks at around 592 nm and 613 nm are characteristic of the ⁵D₀–⁷F₁ and ⁵D₀–⁷F₂ transitions of Eu³⁺, respectively. bohrium.com This indicates the coexistence of both divalent and trivalent europium ions within the host lattice. bohrium.com The presence of Eu³⁺ occupying non-centrosymmetric sites can lead to intense red emission. researchgate.net

The optical band gap is another critical parameter that can be determined from both experimental measurements and theoretical calculations. For Mg-doped Sr₂P₂O₇, the direct optical energy band gap has been reported to be in the range of 4.55 to 4.98 eV. researchgate.net

Computational simulations, therefore, provide a powerful tool to predict and interpret the electronic and optical properties of this compound and other phosphate-based materials, guiding the development of new functional materials for applications in areas like solid-state lighting and optical sensing.

Advanced Research Directions and Functional Applications of Doped Distrontium Diphosphate

Luminescence Phenomena and Phosphor Development

The doping of the distrontium diphosphate (B83284) (Sr₂P₂O₇) host lattice with various activator ions, particularly rare-earth elements, has been a significant area of research for the development of novel phosphors. These materials exhibit compelling luminescence properties, making them suitable for applications in solid-state lighting, such as white light-emitting diodes (WLEDs). The stable pyrophosphate structure provides a suitable environment for dopant ions to exhibit their characteristic luminescence when excited by an appropriate energy source.

The photoluminescence of doped Sr₂P₂O₇ is characterized by the absorption of photons (excitation) and the subsequent emission of light at a longer wavelength. The excitation spectrum reveals the wavelengths of light that are most effective at stimulating luminescence, while the emission spectrum shows the color and intensity of the light produced.

The optical properties of Sr₂P₂O₇ phosphors can be precisely engineered by doping with a variety of rare-earth and transition metal ions. Each ion imparts its own unique spectral characteristics to the host material.

Europium (Eu³⁺): When doped into the Sr₂P₂O₇ host, Eu³⁺ ions produce a strong orange-red emission. The excitation spectra show several peaks, including a host absorption band around 254 nm and characteristic Eu³⁺ absorption peaks at 394 nm and 465 nm. nih.gov Upon excitation, the phosphor exhibits intense emission peaks at approximately 593 nm and 612-618 nm, which correspond to the ⁵D₀→⁷F₁ (yellow-orange) and ⁵D₀→⁷F₂ (orange-red) electronic transitions of the Eu³⁺ ion, respectively. nih.gov

Terbium (Tb³⁺): Doping with Tb³⁺ results in a characteristic green-emitting phosphor. researchgate.net The excitation spectrum for Tb³⁺ in Sr₂P₂O₇ features a strong band centered at 232 nm, attributed to the 4f⁸→ 4f⁷- 5d¹ transition of the Tb³⁺ ion. The emission spectrum is dominated by a sharp, intense green peak at 545 nm, corresponding to the ⁵D₄→⁷F₅ transition. researchgate.netjournalijdr.com Other weaker emissions are also observed, originating from transitions such as ⁵D₃→⁷Fⱼ and ⁵D₄→⁷Fⱼ (where J=6, 4). journalijdr.com

Dysprosium (Dy³⁺): Dy³⁺ is known for its multi-color emission, typically in the blue and yellow regions, which can combine to produce near-white light. When excited by ultraviolet light (e.g., 350 nm), Dy³⁺-doped phosphors show characteristic emissions at approximately 482 nm (blue, from the ⁴F₉/₂→⁶H₁₅/₂ transition) and 574 nm (yellow, from the ⁴F₉/₂→⁶H₁₃/₂ transition). researchgate.net

Samarium (Sm³⁺): Doping with Sm³⁺ ions creates a phosphor with a distinct orange-red emission. researchgate.net The emission spectrum of Sr₂P₂O₇:Sm³⁺, under excitation at 404 nm, displays strong peaks at 560-570 nm (⁴G₅/₂ → ⁶H₅/₂) and 598 nm (⁴G₅/₂ → ⁶H₇/₂), along with a weaker emission at 645 nm (⁴G₅/₂ → ⁶H₉/₂). nih.gov

Cerium (Ce³⁺) and Manganese (Mn²⁺): Ce³⁺ typically acts as an efficient sensitizer (B1316253), absorbing UV light and transferring the energy to an activator ion. Mn²⁺ doping in the α-Sr₂P₂O₇ lattice can result in emissions from two different Mn²⁺ sites. researchgate.net Under excitation around 403-406 nm, Mn²⁺-doped α-Sr₂P₂O₇ shows emission peaks around 595 nm. researchgate.net

Praseodymium (Pr³⁺): While specific studies on Sr₂P₂O₇:Pr³⁺ are limited, Pr³⁺ is known to exhibit complex luminescence with multiple emission lines in both the UV and visible regions, arising from both 4f-5d and 4f-4f transitions, depending on the host lattice. researchgate.net

| Dopant Ion | Typical Excitation Wavelengths (nm) | Major Emission Peaks (nm) | Emission Color |

|---|---|---|---|

| Eu³⁺ | 254, 394, 465 | 593, 612-618 | Orange-Red |

| Tb³⁺ | 232 | 545 | Green |

| Dy³⁺ | ~350 | 482, 574 | Bluish-White |

| Sm³⁺ | 404 | 598, 645 | Orange-Red |

| Mn²⁺ | 404-406 | ~595 | Orange |

Co-doping, the introduction of two or more different dopant ions into the host lattice, is a powerful strategy for enhancing luminescence efficiency and tuning the emission color. This is often achieved through energy transfer between a sensitizer (absorber) and an activator (emitter).

A notable example is the co-doping of Ce³⁺ and Mn²⁺ in α-Sr₂P₂O₇. In this system, Ce³⁺ acts as the sensitizer, efficiently absorbing UV radiation and then transferring this energy to Mn²⁺ ions, which act as activators. researchgate.net This energy transfer significantly enhances the characteristic orange-red emission from Mn²⁺, a process that is more efficient than directly exciting the Mn²⁺ ions. researchgate.net

Color tuning can also be achieved by combining the emissions from different ions. For instance, co-doping Tb³⁺ (green) and Eu³⁺ (red) into the Sr₂P₂O₇ host allows for the generation of various colors, including yellow, orange, and potentially white light, by carefully adjusting the relative concentrations of the two ions and leveraging the energy transfer from Tb³⁺ to Eu³⁺. researchgate.net Similarly, co-doping with Tm³⁺ (blue) and Dy³⁺ (blue-yellow) in the α-Sr₂P₂O₇ matrix has been shown to produce high-quality white light by combining their respective emissions.

Energy transfer between dopant ions in the Sr₂P₂O₇ lattice is a critical mechanism that governs the luminescence of co-doped phosphors. This non-radiative process occurs when a sensitizer ion, after being excited, transfers its energy to a nearby activator ion, which then luminesces. The efficiency of this transfer is highly dependent on the distance between the ions and the spectral overlap between the emission band of the sensitizer and the excitation band of the activator.

In the α-Sr₂P₂O₇:Ce³⁺, Mn²⁺ system, energy is transferred from both types of Ce³⁺ sites to both types of Mn²⁺ sites. researchgate.net The mechanism for such short-range interactions can often be described by either exchange interaction or electric multipolar interaction, as detailed by Förster-Dexter theory. researchgate.net The critical distance for energy transfer—the distance at which the probability of energy transfer equals the probability of radiative decay of the sensitizer—can be calculated to understand the dominant interaction mechanism. For many rare-earth ions, dipole-dipole interactions are found to be the primary mechanism for concentration quenching and energy transfer. researchgate.net

For any given dopant, there exists an optimal concentration, known as the critical concentration, at which the luminescence intensity is maximized. Beyond this concentration, the intensity begins to decrease, a phenomenon known as concentration quenching. This quenching occurs because when the dopant ions are too close to each other, the excitation energy can migrate from one ion to another until it is lost at a quenching site or through non-radiative decay processes.

Studies on Sr₂P₂O₇ phosphors have determined the critical concentration for several dopants.

For Eu³⁺ in Sr₂P₂O₇, the optimal concentration has been reported to be around 0.02 moles. researchgate.net

For Tb³⁺ in α-Sr₂P₂O₇, the highest emission intensity is achieved at a concentration of 5.0 mol%. researchgate.netjournalijdr.com

The primary mechanism responsible for this quenching is often non-radiative energy transfer between adjacent activator ions, with the type of interaction (e.g., dipole-dipole, dipole-quadrupole) depending on the specific ions and host lattice.

| Dopant Ion | Host | Critical Concentration |

|---|---|---|

| Eu³⁺ | Sr₂P₂O₇ | 0.02 moles |

| Tb³⁺ | α-Sr₂P₂O₇ | 5.0 mol% |

| Dy³⁺ | NaBaBO₃ (for comparison) | 0.01 moles |

Luminescence lifetime (τ) is the average time an electron spends in an excited state before returning to the ground state via photon emission. It is a crucial parameter for evaluating a phosphor's performance and understanding its dynamic processes. The decay kinetics, or how the luminescence intensity fades over time, can provide insight into the various radiative and non-radiative processes occurring within the material.

In co-doped systems, energy transfer significantly affects the luminescence lifetime of the sensitizer ion. When an efficient energy transfer pathway exists, the lifetime of the sensitizer decreases because an additional non-radiative decay channel (energy transfer to the activator) is introduced. For example, in a system where Ce³⁺ transfers energy to Mn²⁺, the measured decay time of the Ce³⁺ emission will be shorter in the presence of Mn²⁺ than in its absence. researchgate.net This shortening of the sensitizer's lifetime is direct evidence of the energy transfer process. The decay curves of Eu³⁺ in various hosts have been observed to deviate from a single exponential function, indicating complex interactions and multiple sites for the dopant ions. mdpi.com

Thermoluminescence (TL) Properties and Trap Center Analysis

Thermoluminescence (TL) is the emission of light from a material upon heating, following its exposure to an external energy source, such as ionizing radiation. This phenomenon is a powerful tool for investigating the electronic structure of materials, particularly the nature of defect sites that act as charge carrier traps. nih.gov When doped distrontium diphosphate is irradiated, electrons and holes are generated and subsequently captured at these trapping centers within the crystal lattice. nih.gov Heating the material provides the necessary thermal energy for these trapped charge carriers to escape, move through the conduction or valence band, and recombine at luminescence centers, releasing energy in the form of light. The resulting plot of light intensity versus temperature is known as a TL glow curve. cdnsciencepub.com

The shape and peak temperature of the glow curve are characteristic of the trapping centers within the material. The energy required to release a charge carrier from a trap, known as the trap depth or activation energy (E), is a crucial parameter. Various methods, such as the initial rise method and peak position method, are employed to calculate these trapping parameters from the glow curve data. sphinxsai.com

Research on doped this compound has revealed its potential as a thermoluminescent material. For instance, Dy³⁺ activated α-Sr₂P₂O₇, synthesized via the combustion method, exhibits a distinct TL glow curve with a single peak around 182-210°C, making it suitable for dosimetry applications. sphinxsai.com Similarly, studies on Sr₂P₂O₇ doped with various rare earth elements and co-doped with copper (Cu) have shown significant TL glow peaks. bohrium.com Notably, Praseodymium (Pr) and Cu co-doped samples display high TL intensity, with prominent peaks around 200°C. bohrium.com The analysis of these glow curves allows for the determination of activation energy and frequency factors, providing insight into the trap distribution within the host material.

| Material | Dopant(s) | Glow Peak Temperature (°C) | Activation Energy (eV) | Method of Calculation |

|---|---|---|---|---|

| α-Sr₂P₂O₇ | Dy³⁺ | ~182 | Data Not Specified | Initial Rise, Peak Position |

| Sr₂P₂O₇ | Pr, Cu | ~200 | Data Not Specified | Not Specified |

| Sr₂P₂O₇ | Eu | 192, 292 | Data Not Specified | Not Specified |

Mechanoluminescence (ML) and Stress Sensing Applications

Mechanoluminescence (ML) is a phenomenon where light is emitted from a solid material in response to mechanical stimuli, such as friction, impact, or pressure. nih.gov This process involves the conversion of mechanical energy into light energy. researchgate.net In doped this compound, this property is linked to the mechanically induced release of charge carriers from traps, similar to the process in thermoluminescence, but triggered by stress instead of heat. escholarship.org The piezoelectricity of the host material can play a role by generating an internal electric field under stress, which aids in the de-trapping of electrons. nih.gov

The unique properties of ML materials open up applications in stress sensing and damage detection. researchgate.net Doped Sr₂P₂O₇ has been investigated as a promising candidate for these applications. The intensity of the emitted light often correlates with the applied stress, allowing for a visual and quantitative analysis of stress distribution. researchgate.net

By doping the Sr₂P₂O₇ host with different lanthanide or transition metal ions, the color of the mechanoluminescence can be tuned. This has been demonstrated with a variety of dopants, each producing a characteristic emission spectrum under mechanical load. For example, Pr³⁺-doped Sr₂P₂O₇ has been shown to exhibit Ultraviolet C (UVC) mechanoluminescence, which can be used as an indicator for X-ray radiation dosage. researchgate.net The ability to produce different colors through co-doping strategies allows for ratiometric sensing, where the ratio of intensities of two different colors can provide a more reliable and self-referencing measure of stress, reducing errors from environmental factors. researchgate.net

Persistent Luminescence (PersL) Mechanisms

Persistent luminescence (PersL), often referred to as afterglow, is the phenomenon where a material continues to emit light for a significant period (seconds to hours) after the cessation of excitation. nih.govepa.gov This sustained emission is fundamentally linked to the presence of trapping centers within the material's band gap. nih.gov The mechanism involves two key active centers: an emission center (typically a dopant ion like a rare-earth element) and a trap center. nih.gov

During excitation (e.g., by UV or X-ray radiation), electrons are promoted to the conduction band and subsequently captured by these traps. nih.gov The slow, gradual release of these trapped electrons at room temperature, followed by their recombination with the emission centers, results in the long-lasting afterglow. researchgate.net The depth of the traps is critical; traps that are too shallow will release electrons too quickly, resulting in a short afterglow, while traps that are too deep require significant thermal energy (heating) to release the electrons, leading to thermoluminescence rather than persistent luminescence at room temperature. optica.org

In the context of this compound, co-doping is a crucial strategy to create and optimize these trap centers for efficient PersL. nih.gov While one dopant acts as the luminescent center, a second co-dopant can help to create traps of a suitable depth and density, thereby enhancing the intensity and duration of the afterglow. nih.gov For example, Pr³⁺-doped Sr₂P₂O₇ has been observed to exhibit UVC persistent luminescence. researchgate.net Similarly, Gd³⁺-doped Sr₂P₂O₇ shows X-ray-excited, long-lasting narrowband Ultraviolet-B (UVB) persistent luminescence. acs.org The study of the associated thermoluminescence glow curves is essential for understanding the trap depth distribution and its direct relationship to the persistent luminescence decay characteristics. nih.gov

Applications in Advanced Lighting Technologies (e.g., White LEDs, Green LEDs)

Doped this compound phosphors are being actively investigated for their applications in solid-state lighting, particularly in phosphor-converted light-emitting diodes (pc-LEDs). The most common approach for creating white LEDs involves combining a blue-emitting InGaN LED chip with a yellow-emitting phosphor. However, to improve color rendering, phosphors that emit in the red and green spectral regions are necessary. optica.org

Sr₂P₂O₇ serves as a stable host lattice that can be doped with various optically active ions to produce light of different colors. By carefully selecting the dopant, the emission spectrum can be tailored to specific needs.

Red Emission: Europium (Eu³⁺) doped Sr₂P₂O₇ exhibits intense emission in the yellow-orange-red region, corresponding to the ⁵D₀→⁷Fⱼ transitions of Eu³⁺. researchgate.net This makes it a candidate for the red component in warm white LEDs. Bismuth (Bi²⁺) doped Sr₂P₂O₇ has also been reported as a potential red-emitting phosphor, with an emission spectrum spanning from 600 to 760 nm when excited by blue light. optica.org

White Light Emission: By co-doping with multiple ions, it is possible to generate white light from a single phosphor host. The strategy of energy transfer between a sensitizer and an activator is often employed. For instance, co-doping α-Sr₂P₂O₇ with Cerium (Ce³⁺) and Manganese (Mn²⁺) allows for energy transfer from Ce³⁺ to Mn²⁺, resulting in enhanced and tunable emission that can be combined to create white light. researchgate.net

UV Emission: Ce³⁺ doped α-Sr₂P₂O₇ shows strong UV emission peaks, indicating its potential use in applications requiring a UV phosphor. tudelft.nl

The stability and cost-effectiveness of phosphate-based hosts like Sr₂P₂O₇ make them attractive alternatives to other phosphor materials for advanced lighting technologies. sphinxsai.com

Radiation Dosimetry Applications

Thermoluminescence Dosimetry (TLD) Principles

Thermoluminescence Dosimetry (TLD) is a widely used technique for measuring exposure to ionizing radiation. wikipedia.org The principle behind TLD is based on the ability of certain crystalline materials to absorb and store energy from radiation. landauer.com When a thermoluminescent material, such as doped this compound, is exposed to ionizing radiation (e.g., beta particles, X-rays, or gamma rays), electrons within the crystal lattice are excited to higher energy states. wikipedia.org Some of these electrons become trapped in metastable states within the material's band gap, which are created by impurities or crystal defects. wikipedia.org